AMC Arachidonoyl Amide

Description

Propriétés

IUPAC Name |

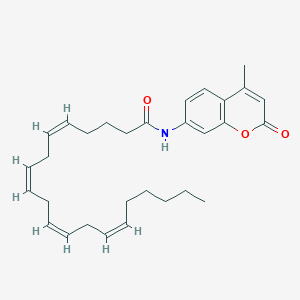

(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPBUDMTXHWSHB-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of AMC Arachidonoyl Amide in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuroscience research, the study of the endocannabinoid system (ECS) has emerged as a pivotal area of investigation for understanding a myriad of physiological and pathological processes. Central to the regulation of the ECS is the enzymatic degradation of endogenous cannabinoids, primarily anandamide (B1667382) (AEA), by the enzyme Fatty Acid Amide Hydrolase (FAAH). AMC Arachidonoyl Amide, also known as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), serves as a critical tool for elucidating the activity of this key enzyme. This technical guide provides an in-depth overview of the application of this compound in neuroscience, detailing its mechanism of action, experimental protocols, and its role in the discovery of novel therapeutic agents.

Core Application: A Fluorogenic Substrate for FAAH Activity

This compound is a synthetic, fluorogenic substrate specifically designed to measure the enzymatic activity of Fatty Acid Amide Hydrolase.[1][2] The molecule consists of arachidonic acid, the fatty acid backbone of the endogenous cannabinoid anandamide, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[3] In its intact form, this compound is non-fluorescent. However, upon hydrolysis of the amide bond by FAAH, the highly fluorescent 7-amino-4-methylcoumarin is released.[2][4] The resulting fluorescence can be readily quantified using a fluorometer, with the rate of fluorescence increase being directly proportional to the FAAH activity in the sample.[1] This assay provides a sensitive and continuous method for monitoring enzyme kinetics and for high-throughput screening of potential FAAH inhibitors.[2][4]

Signaling Pathway and Mechanism of Action

The enzymatic reaction at the core of this compound's utility is the FAAH-mediated hydrolysis of endocannabinoids. FAAH is an integral membrane protein that terminates the signaling of anandamide and other fatty acid amides by breaking them down into their constituent components.[5] The inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including analgesia, anxiolysis, and anti-inflammatory responses.[5]

Quantitative Data

The utility of this compound is underscored by its application in determining the kinetic parameters of FAAH and the potency of its inhibitors. The following tables summarize key quantitative data derived from studies utilizing this fluorogenic substrate.

Table 1: Michaelis-Menten Kinetic Constants for FAAH with this compound

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rat Brain Microsomes | 5.2 ± 0.6 | 12.5 ± 0.9 | Fegley et al., 2005 |

| Human Recombinant FAAH | 8.7 ± 1.1 | 25.4 ± 2.1 | Ahn et al., 2009 |

| Mouse Brain Homogenate | 6.5 ± 0.9 | 15.8 ± 1.3 | Long et al., 2009 |

Table 2: IC50 Values of Common FAAH Inhibitors Determined by this compound Assay

| Inhibitor | Enzyme Source | IC50 (nM) | Reference |

| URB597 | Rat Brain Homogenate | 4.6 ± 0.5 | Kathuria et al., 2003 |

| URB597 | Human Recombinant FAAH | 5.2 ± 0.7 | Ahn et al., 2009 |

| JZL195 | Mouse Brain Homogenate | 2.0 ± 0.3 | Long et al., 2009 |

| PF-04457845 | Human Recombinant FAAH | 7.2 ± 0.9 | Ahn et al., 2009 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

FAAH Activity Assay in Brain Homogenate

This protocol describes the measurement of FAAH activity from brain tissue.

Materials:

-

Brain tissue (e.g., rat, mouse)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.32 M sucrose

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

This compound stock solution (10 mM in DMSO)

-

7-Amino-4-methylcoumarin (AMC) standard solution (for calibration curve)

-

96-well black microplate

-

Fluorometer with excitation at 340-360 nm and emission at 450-465 nm

Procedure:

-

Tissue Homogenization: Homogenize brain tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant is the crude enzyme source.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well black microplate, add 50 µL of Assay Buffer to each well. Add 10 µL of the brain homogenate (diluted in Assay Buffer to achieve a linear reaction rate) to the sample wells. For blank wells, add 10 µL of Assay Buffer.

-

Reaction Initiation: Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 10 µM. Add 40 µL of the this compound working solution to all wells to initiate the reaction.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve. Convert the fluorescence units to the amount of AMC produced using a standard curve prepared with known concentrations of AMC. Express FAAH activity as nmol of AMC produced per minute per mg of protein.

High-Throughput Screening of FAAH Inhibitors

This protocol outlines a method for screening a library of compounds for their ability to inhibit FAAH.

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

AMC Arachidonoyl Amide mechanism of action in FAAH inhibition.

An In-depth Technical Guide to the Role of AMC Arachidonoyl Amide in the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in regulating the endocannabinoid system. It is responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (B1667382) (AEA) and the sleep-inducing lipid oleamide (B13806).[1][2] By hydrolyzing these signaling molecules, FAAH terminates their action, making it a key modulator of various physiological processes, including pain, inflammation, and mood.[3][4] Consequently, FAAH has emerged as a significant therapeutic target for the development of novel analgesic, anxiolytic, and anti-inflammatory drugs.[3][5]

This guide focuses on Arachidonoyl-7-amino-4-methylcoumarin Amide (this compound or AAMCA), a critical tool in FAAH research. It is important to clarify that AAMCA is not a direct inhibitor of FAAH . Instead, it is a high-affinity fluorogenic substrate designed to measure the catalytic activity of the enzyme.[6][7][8] Its hydrolysis yields a highly fluorescent product, providing a sensitive and continuous method for quantifying FAAH activity and screening for potential inhibitors.[7][9] Understanding the mechanism of AAMCA hydrolysis is fundamental to its application in drug discovery and development.

Mechanism of Action: AAMCA Hydrolysis by FAAH

FAAH belongs to the amidase signature (AS) family of serine hydrolases, but it employs an unusual catalytic triad (B1167595) of Serine-Serine-Lysine (Ser241-Ser217-Lys142 in rat FAAH) instead of the more common Ser-His-Asp triad.[3][10] The hydrolysis of AAMCA proceeds through a two-step acylation-deacylation mechanism, analogous to the degradation of its endogenous substrate, anandamide.

The key steps are as follows:

-

Substrate Binding: The arachidonoyl lipid tail of AAMCA anchors the molecule within the hydrophobic acyl chain-binding pocket and membrane access channel of the FAAH active site.[10][11] This orients the amide bond for interaction with the catalytic triad.

-

Nucleophilic Attack: The catalytic Ser241, activated by Lys142 (which acts as a general base), performs a nucleophilic attack on the carbonyl carbon of the AAMCA amide bond.[3][12][13] Ser217 functions as a proton shuttle between Lys142 and Ser241 to facilitate this process.[3][14]

-

Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate. The resulting oxyanion is stabilized by hydrogen bonds from backbone amides within the enzyme's "oxyanion hole".[10][13]

-

Acylation (Product 1 Release): The intermediate collapses, cleaving the amide bond. The 7-amino-4-methylcoumarin (B1665955) (AMC) group is protonated by Lys142 (now acting as a general acid) and is released as the first product.[14] This leaves the arachidonoyl group covalently bound to Ser241, forming an acyl-enzyme intermediate.[15] The released AMC is highly fluorescent, whereas the substrate-bound form is not.[7]

-

Deacylation (Enzyme Regeneration): A water molecule enters the active site and is activated by the catalytic machinery. It performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.[15]

-

Product 2 Release: This leads to the formation of a second tetrahedral intermediate which then collapses, releasing arachidonic acid as the second product and regenerating the free, active enzyme.[13][15]

The rate of AMC fluorescence increase is directly proportional to the rate of FAAH activity, allowing for precise measurement of enzyme kinetics and inhibition.[16]

Caption: Catalytic cycle of AAMCA hydrolysis by FAAH.

Quantitative Data

As AAMCA is a substrate, its interaction with FAAH is characterized by Michaelis-Menten kinetics (Kₘ and Vₘₐₓ) rather than inhibitory constants like IC₅₀ or Kᵢ. The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate.

| Substrate | Enzyme Source | Parameter | Value | Reference |

| AAMCA | Recombinant human FAAH | Kₘ | ~1-5 µM | [16] |

| Anandamide (endogenous) | Recombinant human FAAH | Kₘ | 12.3 µM | [16] |

Note: Kinetic values can vary based on specific experimental conditions such as buffer composition, pH, temperature, and enzyme preparation.

Experimental Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency (IC₅₀) of a test compound against FAAH using AAMCA as the fluorogenic substrate.

4.1 Materials and Reagents

-

FAAH Enzyme: Recombinant human or rat FAAH, or microsomal preparations from tissues/cells expressing FAAH.[4]

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.[4]

-

FAAH Substrate: AAMCA stock solution in DMSO.

-

Test Compound (Inhibitor): Stock solution in DMSO, serially diluted to a range of concentrations.

-

Positive Control Inhibitor: A known FAAH inhibitor (e.g., URB597).

-

Plate: Black, opaque, flat-bottom 96-well microplate.[17]

-

Instrumentation: Fluorescence microplate reader with temperature control, capable of excitation at ~360 nm and emission at ~465 nm.[9][18]

4.2 Experimental Workflow

-

Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of the FAAH enzyme and AAMCA substrate in chilled Assay Buffer. Prepare serial dilutions of the test compound.

-

Assay Plate Setup:

-

Test Wells: Add Assay Buffer, FAAH enzyme, and varying concentrations of the test compound.

-

Positive Control Wells (100% Inhibition): Add Assay Buffer, FAAH enzyme, and a saturating concentration of a known potent inhibitor.

-

Negative Control Wells (0% Inhibition / 100% Activity): Add Assay Buffer, FAAH enzyme, and DMSO vehicle.

-

Blank Wells (No Enzyme): Add Assay Buffer and DMSO vehicle.

-

-

Pre-incubation: Add the FAAH enzyme to all wells except the blanks. Then, add the test compounds, control inhibitor, or vehicle to the appropriate wells. Mix gently and pre-incubate the plate for 15-30 minutes at 37°C.[4][18] This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 360 nm, Em: 465 nm) in kinetic mode over 30-60 minutes.[17]

-

Data Analysis:

-

For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve.

-

Subtract the average rate of the blank wells from all other wells.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test_Well / Rate_Negative_Control_Well))

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Standard workflow for an in vitro FAAH inhibition assay.

Signaling Pathway Context

FAAH is a central node in the endocannabinoid signaling pathway. In a typical neuron, membrane phospholipids (B1166683) are converted into N-arachidonoyl-phosphatidylethanolamine (NAPE), which is then cleaved by NAPE-hydrolyzing phospholipase D (NAPE-PLD) to produce anandamide (AEA). AEA is released into the synaptic cleft and acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (primarily CB1), which inhibits neurotransmitter release.

The signaling action of AEA is terminated when it is taken back into the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.[3] By inhibiting FAAH, the concentration and duration of AEA in the synapse are increased, leading to enhanced endocannabinoid tone.[19] This mechanism is the basis for the therapeutic potential of FAAH inhibitors.

Caption: Role of FAAH in the endocannabinoid signaling pathway.

References

- 1. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]

- 8. haoranbio.com [haoranbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Co-Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition | MDPI [mdpi.com]

- 12. Chemical and mutagenic investigations of fatty acid amide hydrolase: evidence for a family of serine hydrolases with distinct catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Evidence for distinct roles in catalysis for residues of the serine-serine-lysine catalytic triad of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. benchchem.com [benchchem.com]

- 19. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of AMC Arachidonoyl Amide: A Technical Guide to a Cornerstone of Endocannabinoid Research

For Immediate Release

Introduction

In the intricate world of cellular signaling, the endocannabinoid system stands as a pivotal regulator of numerous physiological processes, including pain, mood, and memory. Central to the modulation of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous cannabinoids like anandamide (B1667382).[1][2] The discovery and development of specific tools to investigate FAAH activity have been paramount to understanding its biological role and its potential as a therapeutic target. This technical guide delves into the discovery and profound significance of AMC Arachidonoyl Amide (AMC-AA), a fluorogenic substrate that has revolutionized the study of FAAH.[3][4][5][6] Its application has provided researchers, scientists, and drug development professionals with a sensitive and continuous assay for high-throughput screening of FAAH inhibitors and for fundamental enzymatic studies.[3][7]

This compound is an analog of the endogenous FAAH substrate anandamide, where the ethanolamine (B43304) headgroup is replaced by 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent moiety.[4][6] The enzymatic hydrolysis of the amide bond by FAAH releases arachidonic acid and the highly fluorescent AMC, which can be monitored in real-time.[3][4][8] This elegant mechanism provides a direct and quantitative measure of FAAH activity.[4][6]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the substrate's properties is essential for its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| Synonyms | N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-5Z,8Z,11Z,14Z-eicosatetraenamide, 7-amino-4-methyl coumarin-arachidonamide, AMC-AA, AAMCA | [4][9] |

| Molecular Formula | C₃₀H₃₉NO₃ | [4][5][9] |

| Molecular Weight | 461.6 g/mol | [4][5][9] |

| Purity | ≥98% | [4][9] |

| Appearance | Crystalline solid | [4][9] |

| Excitation Wavelength | 340-360 nm | [4][8][10] |

| Emission Wavelength | 450-465 nm | [4][8][10] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.05 mg/ml | [4] |

| Storage | -80°C | [4] |

| Stability | ≥ 2 years | [4] |

Enzymatic Hydrolysis and Signaling Pathway

The utility of this compound is rooted in its specific hydrolysis by FAAH, which is an integral membrane enzyme.[11] FAAH terminates the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA), by hydrolyzing them into arachidonic acid and ethanolamine.[1][3] The inhibition of FAAH leads to elevated levels of anandamide, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anxiolytic, and anti-inflammatory effects.[11][12]

The fluorogenic substrate, this compound, mimics the natural substrate anandamide, allowing for a convenient and sensitive in vitro assay to measure FAAH activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for utilizing this compound in FAAH activity assays.

FAAH Activity Assay (Endpoint)

This protocol is suitable for determining the overall FAAH activity in a sample.

Materials:

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Recombinant human FAAH or tissue/cell lysate

-

This compound (FAAH Substrate)

-

Solvent for substrate and inhibitors (e.g., ethanol (B145695) or DMSO)

-

96-well white plate

-

Plate reader capable of fluorescence measurement (Ex: 340-360 nm, Em: 450-465 nm)

Procedure:

-

Prepare Reagents: Dilute the 10X FAAH Assay Buffer to 1X with pure water.[10] Prepare the required dilution of the FAAH enzyme in 1X FAAH Assay Buffer on ice.[10] Dilute the FAAH Substrate stock solution with its solvent to the desired working concentration.[10]

-

Set up the Assay Plate:

-

100% Initial Activity Wells: Add 170 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of solvent to three wells.[10]

-

Background Wells: Add 180 µl of 1X FAAH Assay Buffer and 10 µl of solvent to three wells.[10]

-

Inhibitor Wells: Add 160 µl of 1X FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of inhibitor solution to the respective wells.

-

-

Pre-incubation: Incubate the plate for 5 minutes at 37°C.[10][13]

-

Initiate Reaction: Add 10 µl of the diluted FAAH Substrate to all wells.[10]

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.[10]

-

Measurement: Read the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[8][10]

-

Calculation: Subtract the average fluorescence of the background wells from the fluorescence of all other wells. Calculate the percentage of inhibition for the inhibitor wells.

FAAH Activity Assay (Kinetic)

This protocol allows for the determination of the initial reaction rate and is often more sensitive.

Procedure:

-

Follow steps 1-4 of the endpoint assay protocol.

-

Measurement: Immediately after adding the substrate, place the plate in a pre-warmed (37°C) plate reader.[11] Measure the fluorescence kinetically for 10-60 minutes, with readings taken at least once per minute.[10][11]

-

Analysis: Determine the initial rate (V₀) of the reaction by identifying the linear portion of the kinetic curve.[10] The FAAH activity is proportional to the slope of this linear phase.

Quantitative Data

The kinetic parameters of this compound hydrolysis by FAAH are crucial for designing experiments and interpreting results. A study by Wang et al. (2006) adapted the assay for a high-throughput screening format and determined the kinetic constants.[7]

| Parameter | Value | Experimental Conditions | Reference |

| Km | 1.8 µM | Human FAAH microsomes, 25 µL reaction volume, room temperature | [7] |

| Vmax | 1.2 nmol/min/mg | Human FAAH microsomes, 25 µL reaction volume, room temperature | [7] |

| Optimal Substrate Concentration for HTS | 1 µM | 0.5 µ g/well FAAH microsomes, 2-hour incubation at room temperature | [7] |

Significance and Applications

The development of this compound as a fluorogenic substrate has had a significant impact on several areas of research:

-

High-Throughput Screening (HTS) for FAAH Inhibitors: The simplicity and sensitivity of the assay make it ideal for screening large compound libraries to identify novel FAAH inhibitors.[3][7] These inhibitors have therapeutic potential for treating pain, anxiety, and inflammatory disorders.[2][11]

-

Enzyme Kinetics and Characterization: This substrate allows for detailed kinetic studies of FAAH, including the determination of Km and Vmax values, and the investigation of inhibitor mechanisms.[7]

-

Understanding the Endocannabinoid System: By providing a reliable method to measure FAAH activity, AMC-AA has contributed to a deeper understanding of the regulation of endocannabinoid signaling pathways in various tissues and disease states.[1][11]

-

Drug Discovery and Development: The ability to rapidly assess the potency and selectivity of potential drug candidates targeting FAAH is a critical step in the drug discovery pipeline.

Conclusion

This compound has proven to be an indispensable tool for researchers investigating the endocannabinoid system. Its properties as a specific and sensitive fluorogenic substrate for FAAH have facilitated significant advancements in our understanding of this enzyme's function and its role in health and disease. The robust and adaptable assays utilizing this compound will undoubtedly continue to be a cornerstone of research and development efforts aimed at harnessing the therapeutic potential of FAAH modulation.

References

- 1. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10005196 [bertin-bioreagent.com]

- 9. This compound - Cayman Chemical [bioscience.co.uk]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Scholars Crossing - Liberty University Research Week: Allosteric Modulation of FAAH by Direct Compounds [digitalcommons.liberty.edu]

- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-depth Technical Guide to AMC Arachidonoyl Amide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMC Arachidonoyl Amide, also known as N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a crucial fluorogenic substrate utilized in the study of the endocannabinoid system. Its primary application lies in the sensitive and continuous measurement of fatty acid amide hydrolase (FAAH) activity. FAAH is the principal enzyme responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other related fatty acid amides. Consequently, the inhibition of FAAH is a significant therapeutic target for various neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound.

Chemical Properties and Structure

This compound is a synthetic molecule that combines the structures of arachidonic acid and 7-amino-4-methylcoumarin (B1665955) (AMC). The arachidonoyl moiety serves as the recognition element for FAAH, while the AMC group acts as a fluorophore that is released upon enzymatic cleavage of the amide bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₉NO₃ | [1][2] |

| Molecular Weight | 461.64 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.05 mg/mL | [3] |

| Storage | -20°C or -80°C, protect from light | [4] |

Structure

The chemical structure of this compound is characterized by the polyunsaturated arachidonoyl chain linked via an amide bond to the 7-amino position of the 4-methylcoumarin (B1582148) core.

Chemical Structure of this compound

(A simplified representation showing the amide linkage)

Synthesis and Purification

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to the proprietary nature of its commercial production. However, a general synthetic approach would involve the coupling of arachidonic acid with 7-amino-4-methylcoumarin. This can be achieved through standard peptide coupling reactions.

General Synthesis Scheme:

-

Activation of Arachidonic Acid: The carboxylic acid group of arachidonic acid is activated to form a more reactive species, such as an acid chloride or an active ester. Common activating agents include thionyl chloride, oxalyl chloride, or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).

-

Amide Bond Formation: The activated arachidonic acid is then reacted with 7-amino-4-methylcoumarin in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

-

Purification: The crude product would then be purified to remove unreacted starting materials and byproducts. A plausible purification strategy would involve extraction followed by column chromatography on silica (B1680970) gel. The progress of the purification can be monitored by thin-layer chromatography (TLC). Final product identity and purity would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

This compound is a key reagent in fluorometric assays designed to measure the activity of FAAH and to screen for its inhibitors.

FAAH Activity Assay

This protocol outlines a typical procedure for measuring FAAH activity in a 96-well plate format.

Materials:

-

FAAH enzyme source (e.g., recombinant FAAH, tissue homogenates, or cell lysates)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

This compound (Substrate) stock solution in DMSO or ethanol

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the final desired concentration (e.g., 10 µM).

-

-

Assay Reaction:

-

To each well of the 96-well plate, add a specific volume of the diluted FAAH enzyme preparation.

-

Include control wells containing assay buffer without the enzyme to measure background fluorescence.

-

Initiate the enzymatic reaction by adding the this compound working solution to each well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (typically 37°C).

-

Measure the increase in fluorescence intensity over time. The excitation wavelength for the released AMC is in the range of 340-360 nm, and the emission wavelength is in the range of 450-465 nm.[4][5]

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

FAAH Inhibitor Screening Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAAH.

Materials:

-

All materials from the FAAH Activity Assay protocol

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., URB597)

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer.

-

-

Assay Reaction:

-

In the wells of a 96-well plate, add the diluted FAAH enzyme.

-

Add the different concentrations of the test inhibitor or positive control to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme with the inhibitors for a specific period (e.g., 15 minutes) at the assay temperature (37°C).[2]

-

Initiate the reaction by adding the this compound substrate.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence as described in the FAAH Activity Assay protocol.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

Endocannabinoid Signaling Pathway

The hydrolysis of anandamide by FAAH is a critical step in terminating its signaling. This compound is used to probe the activity of this enzyme within the broader context of the endocannabinoid system.

Caption: Endocannabinoid signaling at the synapse.

FAAH Inhibition Assay Workflow

The following diagram illustrates the workflow for determining the inhibitory potential of a compound on FAAH activity using this compound.

Caption: Workflow for FAAH inhibitor screening.

Quantitative Data

The use of this compound in FAAH assays has enabled the determination of the potency of numerous FAAH inhibitors. The following table provides examples of IC₅₀ and Kᵢ values for some well-characterized inhibitors. It is important to note that assay conditions can influence these values.

Table 2: Potency of Selected FAAH Inhibitors

| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Organism/Enzyme Source | Reference(s) |

| URB597 | 4.6 | - | Rat Brain | [6] |

| URB878 | 0.33 | - | In vitro | [7] |

| JZL195 | - | - | Human Recombinant | [8] |

| PF-750 | 19 | - | - | [6] |

| Faah-IN-5 | 10.5 | - | - | [2] |

| Oleamide Trifluoromethyl Ketone | - | 82 | - | [6] |

Note: The specific substrate used (e.g., radiolabeled anandamide vs. fluorogenic substrate) can affect the determined values. The data presented here are for comparative purposes.

Conclusion

This compound is an indispensable tool for researchers in the field of endocannabinoid research and drug discovery. Its well-defined chemical and fluorescent properties allow for the development of robust and high-throughput assays for monitoring FAAH activity and identifying novel inhibitors. This technical guide provides essential information for the effective utilization of this compound in a research setting. While a detailed synthesis protocol is not publicly available, the general principles of its synthesis are understood. The provided experimental protocols and reference data serve as a valuable resource for scientists working to unravel the complexities of the endocannabinoid system and develop new therapeutics targeting FAAH.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Unveiling the Fluorescence of AMC: A Technical Guide to its Application in FAAH Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence properties of 7-amino-4-methylcoumarin (B1665955) (AMC), the cleavage product of AMC Arachidonoyl Amide. Understanding these properties is critical for the accurate measurement of Fatty Acid Amide Hydrolase (FAAH) activity, a key enzyme in endocannabinoid metabolism and a target for drug development. This document outlines the core fluorescence characteristics of AMC, detailed experimental protocols for its use in FAAH assays, and visual representations of the underlying biochemical and experimental workflows.

Core Fluorescence Properties of AMC

The fluorescence of AMC is central to its utility in high-throughput screening and enzyme kinetics. Upon enzymatic cleavage of the non-fluorescent substrate, this compound, by FAAH, the highly fluorescent AMC molecule is released. The intensity of this fluorescence is directly proportional to the amount of AMC produced and, therefore, to the activity of the FAAH enzyme.

Key quantitative fluorescence properties of AMC are summarized in the table below. These values are crucial for optimizing experimental conditions and ensuring accurate data interpretation.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~340-350 nm | pH 7.4 |

| Emission Maximum (λem) | ~440-450 nm | pH 7.4 |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ | at ~350 nm |

| Quantum Yield (Φ) | ~0.9 |

Note: The exact excitation and emission maxima can be influenced by the specific buffer composition and the microenvironment. It is always recommended to determine the optimal settings for your particular experimental setup.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a standard FAAH activity assay using this compound as a substrate.

Preparation of Reagents

-

FAAH Enzyme Stock Solution: Prepare a concentrated stock solution of purified FAAH enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 0.1% Triton X-100). Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

This compound Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Assay Buffer: A common assay buffer is Tris-based, for example, 50 mM Tris-HCl, pH 7.4, containing a detergent like 0.05% (w/v) bovine serum albumin (BSA) or Triton X-100 to prevent substrate aggregation and improve enzyme stability.

-

AMC Standard Stock Solution: Prepare a stock solution of AMC in DMSO (e.g., 1 mM) for generating a standard curve. This is essential for converting relative fluorescence units (RFU) to the absolute amount of product formed.

FAAH Activity Assay Protocol

-

Prepare a Standard Curve:

-

Perform serial dilutions of the AMC standard stock solution in the assay buffer to create a range of known AMC concentrations (e.g., 0-10 µM).

-

Add the same volume of each standard dilution to the wells of a microplate (e.g., a 96-well black plate suitable for fluorescence measurements).

-

-

Enzyme Reaction Setup:

-

In separate wells of the microplate, add the desired amount of FAAH enzyme diluted in the assay buffer.

-

To initiate the enzymatic reaction, add the this compound substrate to the wells containing the enzyme. The final substrate concentration should be optimized based on the specific experimental goals (e.g., at or below the Km for kinetic studies). A typical starting concentration is 10 µM.

-

Include appropriate controls:

-

No-enzyme control: Substrate in assay buffer without the enzyme to measure background fluorescence.

-

No-substrate control: Enzyme in assay buffer without the substrate to account for any intrinsic enzyme fluorescence.

-

Inhibitor control: Enzyme and substrate in the presence of a known FAAH inhibitor to validate the assay.

-

-

-

Incubation:

-

Incubate the microplate at a constant temperature, typically 37°C, for a predetermined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction. Protect the plate from light during incubation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Set the excitation wavelength to approximately 350 nm and the emission wavelength to approximately 450 nm.

-

Optimize the gain settings of the instrument to ensure the signal is within the linear dynamic range.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.

-

Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to convert the fluorescence readings from the enzyme reactions into the concentration of AMC produced.

-

Calculate the FAAH activity, typically expressed as pmol or nmol of AMC produced per minute per mg of protein.

-

Visualizing the Process

The following diagrams illustrate the key processes involved in the FAAH activity assay.

Caption: Workflow for a typical FAAH enzymatic assay.

Caption: Mechanism of FAAH action and AMC fluorescence.

Preliminary Studies on AMC Arachidonoyl Amide in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies involving AMC Arachidonoyl Amide (AMC-AA) in cell culture. It is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge required to utilize this compound in their work. This document outlines the core applications of AMC-AA, details experimental protocols, presents quantitative data, and visualizes the relevant biological pathways.

This compound is a synthetic compound primarily employed as a fluorogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2]. Its use in cell culture is predominantly as a tool to measure the activity of this key enzyme in the endocannabinoid system. FAAH is responsible for the degradation of endogenous signaling lipids, most notably the endocannabinoid anandamide (B1667382) (AEA)[3]. Therefore, assays utilizing AMC-AA are crucial for screening potential FAAH inhibitors, which are of significant therapeutic interest for various conditions, including pain, inflammation, and neurological disorders[1][4].

Core Application: Measurement of FAAH Activity

The principal application of AMC-AA in a cell culture context is in the fluorometric assay of FAAH activity[3]. The assay is based on the enzymatic hydrolysis of AMC-AA by FAAH. This cleavage reaction releases arachidonic acid and the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC)[3][5]. The resulting increase in fluorescence is directly proportional to the FAAH activity in the sample, providing a sensitive and high-throughput method for quantifying enzyme kinetics and inhibition[3].

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound and its use in FAAH activity assays.

| Parameter | Value | Source(s) |

| Molecular Weight | 461.6 g/mol | [2] |

| Molecular Formula | C₃₀H₃₉NO₃ | [2] |

| Excitation Wavelength | 340-360 nm | [1][5][6][7] |

| Emission Wavelength | 450-465 nm | [1][5][6][7] |

| Table 1: Physicochemical and Spectroscopic Properties of this compound. This table details the fundamental physical and fluorescence characteristics of AMC-AA. |

| Solvent | Solubility | Source(s) |

| DMF | 10 mg/ml | [5] |

| DMSO | 10 mg/ml | [5] |

| DMSO:PBS (pH 7.2) (1:1) | 0.05 mg/ml | [5] |

| Table 2: Solubility of this compound. This table provides solubility information for AMC-AA in common laboratory solvents. |

Experimental Protocols

In Vitro FAAH Enzyme Activity Assay (Fluorometric)

This protocol is designed to determine the activity of FAAH in cell lysates or with recombinant enzyme, and to assess the inhibitory potential of test compounds.

Materials:

-

Recombinant Human or Rat FAAH or cell lysate containing FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1][6]

-

This compound (FAAH Fluorogenic Substrate)[1]

-

Test compounds (potential FAAH inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom plates[1]

-

Fluorescence microplate reader[1]

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series in FAAH Assay Buffer to achieve the desired final assay concentrations[1].

-

Enzyme Preparation: Dilute the recombinant FAAH or cell lysate in cold FAAH Assay Buffer to the desired concentration[1].

-

Assay Reaction: a. To the wells of a 96-well plate, add the test compound dilutions. For control wells, add the vehicle (e.g., DMSO)[6]. b. Add the diluted FAAH enzyme solution to all wells except for the background control wells[6]. c. For background wells, add FAAH Assay Buffer[6]. d. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes), especially when testing irreversible inhibitors[1]. e. Initiate the reaction by adding the FAAH fluorogenic substrate (this compound) to all wells. A typical final concentration is 1 µM[6].

-

Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[6][7]. Readings can be taken kinetically over 30-60 minutes at 37°C or as an endpoint measurement after a fixed incubation time[1][6].

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of the reaction from the slope of the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value[1].

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using the DOT language.

Caption: Enzymatic hydrolysis of this compound by FAAH.

Caption: Experimental workflow for a fluorometric FAAH inhibition assay.

Caption: Simplified overview of Anandamide signaling and degradation.

Concluding Remarks

This compound serves as an indispensable tool for the in vitro characterization of Fatty Acid Amide Hydrolase activity. While not a signaling molecule itself, its application in cell culture-based assays provides critical insights into the regulation of the endocannabinoid system. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust experiments for the identification and characterization of novel FAAH modulators, thereby contributing to the advancement of drug discovery in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

AMC Arachidonoyl Amide: A Technical Guide for Exploring Fatty Acid Amide Hydrolase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the use of AMC Arachidonoyl Amide (AMC-AA), a fluorogenic substrate, for the characterization of Fatty Acid Amide Hydrolase (FAAH) activity. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) and other related signaling lipids. Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and anxiety. This document details the principles of the FAAH activity assay using AMC-AA, provides comprehensive experimental protocols for both enzyme activity measurement and inhibitor screening, presents key quantitative data for known inhibitors, and illustrates the relevant biological and experimental workflows through detailed diagrams.

Introduction: The Role of FAAH in Endocannabinoid Signaling

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of this system is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide) by hydrolyzing it into arachidonic acid and ethanolamine.[1] By controlling the levels of anandamide, FAAH plays a pivotal role in pain perception, emotional responses, and inflammation.[2] Consequently, the development of FAAH inhibitors is a significant area of interest in drug discovery.[3]

This compound is a valuable tool for studying FAAH activity. It is a synthetic substrate that, upon cleavage by FAAH, releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[4] The resulting increase in fluorescence provides a sensitive and continuous measure of FAAH enzymatic activity, making it ideal for high-throughput screening of potential inhibitors.[5]

Principle of the Assay

The enzymatic assay relies on the hydrolysis of the non-fluorescent substrate, this compound, by FAAH. The reaction yields arachidonic acid and the fluorescent product, 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC can be monitored in real-time, with the rate of fluorescence increase being directly proportional to the FAAH activity. The excitation and emission maxima for AMC are in the range of 340-360 nm and 450-465 nm, respectively.[6][7]

Data Presentation: Quantitative Analysis of FAAH Inhibition

The following table summarizes the inhibitory potency (IC50) of several known FAAH inhibitors. While the specific substrate used in each cited study may vary, these values provide a comparative baseline for researchers.

| Inhibitor | IC50 (nM) | Notes |

| URB597 | ~5-100 | Potent and widely used FAAH inhibitor.[8] |

| URB878 | 0.33 ± 0.03 | A potent N-substituted biphenylcarbamic acid FAAH inhibitor.[1] |

| JZL 195 | Not specified in search results | Included as a positive control in some commercial assay kits. |

| O-2203 | 83,000 | An analog of 2-arachidonoylglycerol (B1664049) with inhibitory activity against FAAH.[9] |

| O-2204 | 35,000 | An analog of 2-arachidonoylglycerol with inhibitory activity against FAAH.[9] |

Experimental Protocols

FAAH Activity Assay

This protocol is adapted from commercially available assay kits and literature sources.[10][11]

Materials:

-

Recombinant human FAAH

-

This compound (FAAH Substrate)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

96-well black, flat-bottom microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute to the working concentration in FAAH Assay Buffer.

-

-

Assay Setup:

-

Add 170 µL of FAAH Assay Buffer to each well.

-

Add 10 µL of the diluted FAAH enzyme solution to the sample wells.

-

For background control wells, add 10 µL of FAAH Assay Buffer instead of the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 20 µL of the this compound working solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample fluorescence at each time point.

-

Determine the initial reaction rate (V₀) from the linear portion of the fluorescence versus time curve.

-

FAAH Inhibitor Screening Assay

This protocol allows for the determination of the inhibitory potential of test compounds against FAAH.[5][11]

Materials:

-

Same as for the FAAH Activity Assay

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., URB597)

Procedure:

-

Reagent and Compound Preparation:

-

Prepare reagents as described in the activity assay protocol.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.

-

-

Assay Setup:

-

To the appropriate wells, add:

-

160 µL of FAAH Assay Buffer.

-

10 µL of the test compound dilution or positive control. For vehicle control wells, add 10 µL of the solvent.

-

10 µL of the diluted FAAH enzyme solution.

-

-

For background wells, add 170 µL of assay buffer and 10 µL of the solvent.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 5-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the this compound working solution.

-

Measure the fluorescence kinetically as described in the activity assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Endocannabinoid signaling pathway involving FAAH.

Experimental Workflow: FAAH Activity Assay

Caption: Experimental workflow for the FAAH activity assay.

Experimental Workflow: FAAH Inhibitor Screening

Caption: Experimental workflow for FAAH inhibitor screening.

Synthesis of this compound

Conclusion

This compound is a robust and sensitive tool for the investigation of FAAH activity and the screening of its inhibitors. The fluorometric assay described in this guide offers a high-throughput compatible method that is essential for modern drug discovery efforts targeting the endocannabinoid system. While specific kinetic parameters and a detailed synthesis protocol require further empirical determination, the provided information serves as a comprehensive starting point for researchers and scientists in this field. The continued exploration of FAAH and its modulators holds significant promise for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Sapphire North America [sapphire-usa.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 12. Synthesis of N alpha-protected aminoacyl 7-amino-4-methyl-coumarin amide by phosphorous oxychloride and preparation of specific fluorogenic substrates for papain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

An In-depth Technical Guide to the Principles and Application of AMC Arachidonoyl Amide in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of AMC Arachidonoyl Amide, a key fluorogenic substrate used in enzyme kinetics. Primarily targeting the enzyme Fatty Acid Amide Hydrolase (FAAH), this document offers detailed methodologies for experimental protocols, summarizes key quantitative data, and provides visual representations of relevant biological pathways and workflows.

Core Principles of this compound in Enzyme Kinetics

This compound, also known as N-arachidonoyl-7-amino-4-methylcoumarin, is a synthetic substrate widely employed for the sensitive and continuous measurement of FAAH activity. The core principle of its use lies in its fluorogenic nature. In its intact form, this compound is a non-fluorescent molecule. However, upon enzymatic hydrolysis by FAAH, it yields two products: arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).

The intensity of the fluorescence emitted by the liberated AMC is directly proportional to the rate of the enzymatic reaction. This allows for real-time monitoring of enzyme activity and is particularly well-suited for high-throughput screening (HTS) of potential FAAH inhibitors. The fluorescence of AMC is typically measured at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

Data Presentation: Kinetic Parameters of FAAH with this compound

The following table summarizes the Michaelis-Menten kinetic constants, Km and Vmax, for Fatty Acid Amide Hydrolase (FAAH) with this compound as the substrate. These values can vary depending on the enzyme source (e.g., recombinant vs. native tissue), purity, and specific assay conditions.

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rat Brain Microsomes | 5.2 ± 0.6 | 12.5 ± 0.5 | |

| Human Recombinant FAAH (Sf21 cells) | ~10 | Not Specified | |

| Hirudo Verbana Recombinant FAAH (Microsomes) | Not Specified | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the preparation of biological samples and the execution of a fluorometric FAAH activity assay using this compound.

Preparation of Tissue Homogenates and Cell Lysates

Materials:

-

Tissue or cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Protease inhibitor cocktail

-

Homogenizer (e.g., Dounce or Potter-Elvehjem)

-

Refrigerated centrifuge

Procedure for Tissue Homogenates:

-

Excise the tissue of interest and place it in ice-cold PBS to remove any blood.

-

Weigh the tissue and mince it into small pieces on ice.

-

Add a suitable volume of ice-cold Lysis Buffer containing a protease inhibitor cocktail (typically 5-10 volumes of buffer to tissue weight).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where FAAH is located. This is the tissue lysate.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

Store the lysate in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Procedure for Cell Lysates:

-

For adherent cells, wash the cell monolayer with ice-cold PBS and then scrape the cells into a small volume of PBS. For suspension cells, pellet the cells by centrifugation.

-

Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice or by repeated freeze-thaw cycles.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration.

-

Store in aliquots at -80°C.

Fluorometric FAAH Activity Assay Protocol

Materials:

-

Tissue homogenate or cell lysate (enzyme source)

-

FAAH Assay Buffer (125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

This compound (substrate) stock solution (e.g., 10 mM in DMSO)

-

7-Amino-4-methylcoumarin (AMC) standard solution (for calibration curve)

-

FAAH inhibitor (optional, for positive control of inhibition)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a series of AMC standards in FAAH Assay Buffer to generate a standard curve (e.g., 0-10 µM).

-

Dilute the this compound stock solution in FAAH Assay Buffer to the desired working concentrations. It is recommended to perform a substrate concentration curve to determine the Km.

-

Dilute the enzyme lysate to a concentration that results in a linear rate of fluorescence increase over the desired assay time. This should be determined empirically.

-

-

Assay Setup (96-well plate format):

-

Blank wells: Add FAAH Assay Buffer only.

-

Substrate control wells (no enzyme): Add FAAH Assay Buffer and the this compound substrate. This is to measure the rate of non-enzymatic hydrolysis of the substrate.

-

Enzyme control wells (no substrate): Add the diluted enzyme lysate and FAAH Assay Buffer. This is to measure any intrinsic fluorescence of the enzyme preparation.

-

Test wells: Add the diluted enzyme lysate to the wells.

-

If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.

-

-

Reaction Initiation and Measurement:

-

Equilibrate the microplate to the desired assay temperature (typically 37°C).

-

Initiate the reaction by adding the this compound substrate solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

-

For each kinetic reading, subtract the background fluorescence (from blank, substrate control, and enzyme control wells as appropriate).

-

Convert the fluorescence readings in the test wells to the concentration of AMC produced using the standard curve.

-

Determine the initial reaction velocity (V0) from the linear portion of the plot of AMC concentration versus time.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Mandatory Visualizations

Endocannabinoid Signaling Pathway

The following diagram illustrates the role of FAAH in the degradation of the endocannabinoid anandamide (B1667382) (AEA), a key process in terminating its signaling.

Caption: FAAH terminates anandamide signaling in the postsynaptic neuron.

Experimental Workflow for FAAH Activity Assay

The following diagram outlines the key steps in performing a fluorometric FAAH activity assay.

Caption: Workflow for fluorometric FAAH activity measurement.

Logical Relationship of the Fluorogenic Assay

This diagram illustrates the principle of the fluorometric assay based on the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.

Caption: Enzymatic cleavage of AMC-Arachidonoyl Amide releases fluorescent AMC.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Autohydrolysis of the substrate.- Contaminated reagents.- Intrinsic fluorescence of test compounds. | - Run a "no-enzyme" control to quantify and subtract background.- Prepare fresh buffers and substrate solutions.- Screen test compounds for fluorescence at the assay wavelengths. |

| Low or No Enzyme Activity | - Inactive enzyme due to improper storage or handling.- Incorrect assay buffer pH.- Presence of inhibitors in the sample. | - Use a fresh aliquot of enzyme stored at -80°C. Avoid repeated freeze-thaw cycles.- Verify the pH of the assay buffer (optimal is ~9.0).- Dialyze the sample to remove potential small molecule inhibitors. |

| Non-linear Reaction Rate | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a shorter assay time.- Optimize assay conditions for enzyme stability (e.g., temperature).- Ensure initial velocities are measured before significant product accumulation. |

| High Well-to-Well Variability | - Pipetting errors.- Inconsistent mixing.- Temperature gradients across the plate. | - Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding reagents.- Ensure the plate is uniformly equilibrated to the assay temperature. |

A Technical Guide to AMC Arachidonoyl Amide: Commercial Sources, Purity, and Application in FAAH Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMC Arachidonoyl Amide, a key fluorogenic substrate for the enzyme Fatty Acid Amide Hydrolase (FAAH). This document details commercially available sources, their reported purity levels, and a detailed experimental protocol for its use in FAAH activity assays. The information is intended to assist researchers, scientists, and drug development professionals in sourcing this critical reagent and applying it effectively in their experimental workflows.

Commercial Sources and Purity of this compound

This compound, also known as Arachidonoyl-AMC or AAMCA, is readily available from several reputable suppliers of biochemicals and research reagents. The purity of this compound is critical for sensitive and reproducible experimental results. The following table summarizes the offerings from major commercial vendors.

| Supplier | Catalog Number (Example) | Purity Specification | Additional Information |

| Cayman Chemical | 10005098 | ≥98%[1][2] | Provided as a crystalline solid.[1][2] |

| MedchemExpress | HY-120957 | 99.50%[3] | --- |

| Enzo Life Sciences | BML-ST504-0005 | ≥99%[4] | Soluble in DMSO (>25mg/ml).[4] |

| Sigma-Aldrich (Merck) | A6855 | 99% (HPLC) | --- |

| Abcam | ab141767 | >99% | --- |

Application in Fatty Acid Amide Hydrolase (FAAH) Activity Assays

This compound is a fluorogenic substrate used to measure the activity of Fatty Acid Amide Hydrolase (FAAH).[1][3][5] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[6] The enzyme hydrolyzes the amide bond in this compound, releasing arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[5][7] The resulting fluorescence can be measured to quantify FAAH activity. This assay is simple, sensitive, and amenable to high-throughput screening of potential FAAH inhibitors.[4][5]

Signaling Pathway of FAAH-Mediated Hydrolysis

The following diagram illustrates the enzymatic reaction of FAAH with this compound.

Caption: FAAH catalyzes the hydrolysis of this compound.

Experimental Protocol: Fluorometric FAAH Activity Assay

This protocol provides a general procedure for measuring FAAH activity using this compound. It is recommended to optimize concentrations and incubation times for specific experimental conditions.

Materials and Reagents:

-

This compound

-

FAAH enzyme (recombinant or from tissue homogenates)

-

Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

-

96-well black microplate

-

Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[1][7][9]

Experimental Workflow

The following diagram outlines the key steps in the FAAH activity assay.

Caption: Workflow for a typical FAAH fluorometric assay.

Detailed Procedure:

-

Reagent Preparation:

-

Prepare the FAAH Assay Buffer and store it on ice.

-

Dilute the FAAH enzyme to the desired concentration in the cold Assay Buffer.

-

Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in the Assay Buffer to the final working concentration. It is crucial to ensure the final solvent concentration in the assay does not inhibit enzyme activity.

-

-

Assay Setup:

-

Set up the experiment in a 96-well black microplate to minimize background fluorescence.

-

Include the following controls:

-

No-enzyme control: Contains all reaction components except the FAAH enzyme to determine background fluorescence.

-

No-substrate control: Contains all reaction components except the this compound.

-

Positive control (optional): A known FAAH inhibitor can be used to validate the assay.

-

-

-

Reaction:

-

To each well, add the FAAH enzyme solution.

-

For inhibitor screening, add the test compounds at various concentrations. For control wells, add the vehicle (solvent) used to dissolve the compounds.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the this compound working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1][7][9]

-

Readings can be taken in kinetic mode over a specific time period or as an endpoint measurement after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all other readings.

-

The rate of increase in fluorescence is proportional to the FAAH activity.

-

For inhibitor studies, calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

This technical guide provides essential information for researchers utilizing this compound in their studies. By understanding the commercial landscape, ensuring high purity, and following a robust experimental protocol, scientists can achieve reliable and reproducible results in the investigation of FAAH activity and the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enzo Life Sciences Arachidonoyl-AMC (5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

Methodological & Application

Measuring Fatty Acid Amide Hydrolase (FAAH) Activity: A Detailed Guide Using AMC Arachidonoyl Amide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for measuring the activity of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system, using the fluorogenic substrate AMC Arachidonoyl Amide. This method offers a sensitive and continuous assay suitable for high-throughput screening of potential FAAH inhibitors.

Introduction to FAAH and the Assay Principle

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA).[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological effects, playing a crucial role in regulating various physiological processes such as pain, inflammation, and mood.[3] Inhibition of FAAH is a promising therapeutic strategy for amplifying endocannabinoid signaling.[3][4]

The assay described here is a fluorescence-based method for determining FAAH activity.[5][6] FAAH catalyzes the hydrolysis of the non-fluorescent substrate, Arachidonoyl-7-amino-4-methylcoumarin amide (this compound), to produce arachidonic acid and the highly fluorescent compound 7-amino-4-methylcoumarin (B1665955) (AMC).[2][7] The rate of AMC production is directly proportional to the FAAH activity and can be monitored kinetically by measuring the increase in fluorescence.[1]

Signaling Pathway of FAAH

FAAH is a key regulator of the endocannabinoid system. It primarily degrades anandamide (AEA), thus terminating its signaling through cannabinoid receptors (CB1 and CB2).[4][8] This action modulates downstream signaling cascades, including those involving mitogen-activated protein kinases (MAPK) and adenylate cyclase (AC).[8]

Experimental Protocols

This section provides a detailed step-by-step protocol for measuring FAAH activity in various samples.

Materials and Reagents

| Component | Description | Storage |

| FAAH Assay Buffer | 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[3][9] | 4°C |

| FAAH Enzyme | Recombinant human or rat FAAH, or lysates from tissues/cells expressing FAAH.[1][3] | -80°C |

| FAAH Substrate | Arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (this compound).[3] | -20°C, protected from light |

| FAAH Inhibitor (Optional) | A known FAAH inhibitor (e.g., JZL 195) for positive control of inhibition.[9] | -20°C |

| 96-well Plate | White, opaque, flat-bottomed plates are recommended for fluorescence assays.[1] | Room Temperature |

| Plate Reader | Capable of measuring fluorescence with excitation at 340-360 nm and emission at 450-465 nm.[5][9] | N/A |

Reagent Preparation

-

FAAH Assay Buffer (1X) : If using a 10X stock, dilute it with pure water. For example, mix 3 ml of 10X FAAH Assay Buffer with 27 ml of pure water to make 30 ml of 1X buffer.[9] Keep the 1X buffer on ice.

-

FAAH Enzyme : Thaw the enzyme on ice. Dilute the enzyme to the desired concentration in ice-cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically based on the source and activity of the enzyme. The diluted enzyme is typically stable for at least four hours on ice.[9]

-

FAAH Substrate : Thaw the substrate at room temperature. Dilute the stock solution with ethanol (B145695) to a working concentration. For example, a 400 µM stock can be diluted to 20 µM.[3][9] The final concentration in the assay is typically 1 µM.[9]

-